1,5-Bis(azepan-1-ylsulfonyl)naphthalene
Description
1,5-Bis(azepan-1-ylsulfonyl)naphthalene is a naphthalene derivative functionalized with azepane (a 7-membered saturated heterocycle) via sulfonyl groups at the 1,5-positions.
Properties
Molecular Formula |
C22H30N2O4S2 |
|---|---|
Molecular Weight |
450.6g/mol |
IUPAC Name |
1-[5-(azepan-1-ylsulfonyl)naphthalen-1-yl]sulfonylazepane |
InChI |
InChI=1S/C22H30N2O4S2/c25-29(26,23-15-5-1-2-6-16-23)21-13-9-12-20-19(21)11-10-14-22(20)30(27,28)24-17-7-3-4-8-18-24/h9-14H,1-8,15-18H2 |
InChI Key |
KTKCFPJXQUWUEZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCCC4 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1,5-Bis(azepan-1-ylsulfonyl)naphthalene with structurally related naphthalene derivatives, emphasizing substituent effects, molecular properties, and applications.
Structural and Functional Group Comparisons
Table 1: Key Properties of this compound and Analogous Compounds
Electronic and Photovoltaic Properties
- 1,5-Bis(2-hexyldecyloxy)naphthalene : Alkoxy groups are electron-donating, leading to polymers with absorption in the visible range (400–700 nm). Photovoltaic efficiency reaches 0.6% in devices, though lower than benzene-based analogs (2.2%) due to narrower absorption .
- Sulfonyl vs.
Crystallographic and Structural Insights
- Bis(3-methylanilinium) Naphthalene-1,5-disulfonate : X-ray studies reveal ionic interactions between sulfonate groups and ammonium cations, highlighting the role of sulfonyl moieties in stabilizing crystal structures .
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